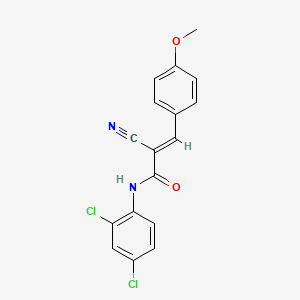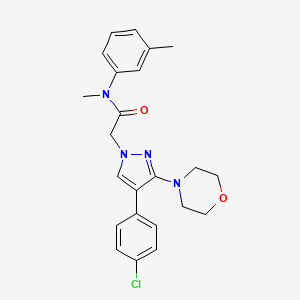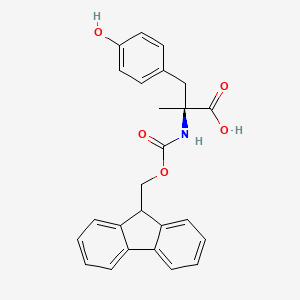
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
作用機序
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and subsequent activation of AMPK. The activation of AMPK leads to increased glucose uptake and fatty acid oxidation, as well as decreased hepatic gluconeogenesis and increased insulin sensitivity.
Biochemical and Physiological Effects
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. Studies have shown that (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to increased energy expenditure and decreased fat accumulation. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has also been shown to decrease hepatic gluconeogenesis and increase insulin sensitivity, making it a potential treatment for type 2 diabetes and obesity.
実験室実験の利点と制限
One of the advantages of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is its specificity for AMPK activation, making it a useful tool for studying the role of AMPK in cellular metabolism. However, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has been shown to have off-target effects on other enzymes, such as glycogen synthase kinase 3β (GSK-3β), which can complicate the interpretation of experimental results. Additionally, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has poor aqueous solubility, which can limit its use in certain experimental settings.
将来の方向性
For the study of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide include the development of more potent and selective AMPK activators, as well as the investigation of the long-term effects of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide on metabolic function and overall health. Additionally, the use of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide in combination with other therapeutic agents, such as insulin sensitizers or anti-obesity drugs, may lead to more effective treatments for metabolic disorders.
合成法
The synthesis of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The key step in the synthesis involves the reaction of 2,4-dichlorobenzonitrile with 4-methoxybenzylamine to form the intermediate 2,4-dichloro-N-(4-methoxybenzyl)benzamide. This intermediate is then coupled with 2-cyano-3-(4-methoxyphenyl)acrylic acid to form the final product, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide.
科学的研究の応用
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Studies have shown that (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can activate AMPK, a key regulator of cellular energy metabolism, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This activation of AMPK also leads to decreased hepatic gluconeogenesis and increased insulin sensitivity, making (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide a potential treatment for type 2 diabetes and obesity.
特性
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-14-5-2-11(3-6-14)8-12(10-20)17(22)21-16-7-4-13(18)9-15(16)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDPIFILFSUCED-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2531853.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2531859.png)



